

Metabolites of Fenbutatin oxide in plants and animals

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Compound of Interest

Compound Name: Fenbutatin oxide-d30

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An In-depth Technical Guide on the Metabolites of Fenbutatin Oxide in Plants and Animals

Introduction

Fenbutatin oxide, an organotin compound, is a non-systemic acaricide widely used in agriculture to control a variety of phytophagous mites on crops such as fruits, vegetables, and nuts.[1][2] Its mode of action involves the inhibition of mitochondrial ATP synthase, disrupting energy formation in the target pests.[1][2] Due to its chemical stability and a high octanol-water partition coefficient, fenbutatin oxide is considered a persistent compound in the environment.[3] Understanding its metabolic fate in plants and animals is crucial for assessing dietary risk and ensuring food safety. This guide provides a comprehensive overview of the metabolites of fenbutatin oxide, presents quantitative residue data, details analytical methodologies, and illustrates the metabolic pathways.

Metabolic Pathways

Fenbutatin oxide undergoes slow degradation in both plants and animals. The primary metabolic pathway involves the sequential loss of its β,β -dimethylphenethyl (neophyl) groups from the tin atom. The parent compound itself, however, constitutes the major portion of the residue found.

Metabolism in Plants

On plant surfaces, fenbutatin oxide is relatively persistent.[4] Its degradation is a gradual process leading to two main metabolites:

- 1,1,3,3-tetrakis(β,β -dimethylphenethyl)-1,3-dihydroxydistannoxane (SD 31723)[4][5][6]
- β,β -dimethylphenethylstannoic acid polymer (SD 33608)[4][5][6]

These organotin metabolites can be further degraded into inorganic tin.[1][4] Studies have shown that metabolites generally represent a small fraction of the total residue on crops, often below 10%.[5] For instance, in citrus, metabolites account for approximately 3% of the total residue.[5]



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Caption: Metabolic degradation pathway of Fenbutatin Oxide in plants.

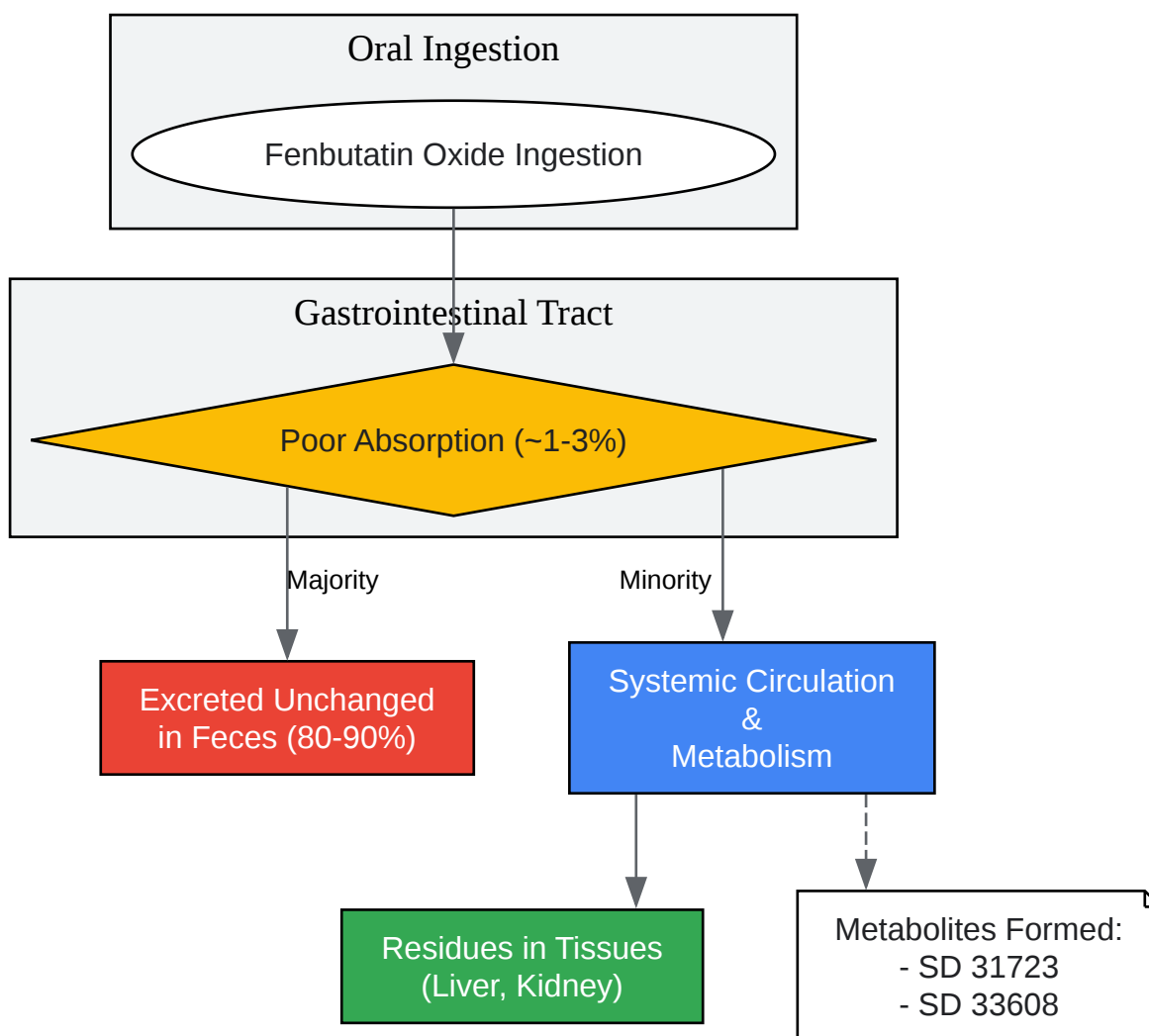
Metabolism in Animals

In animals, orally administered fenbutatin oxide is poorly absorbed from the gastrointestinal tract.[7] A significant majority of the ingested dose, typically 80-90%, is rapidly excreted unchanged in the feces.[7][8] The small fraction that is absorbed is metabolized similarly to the pathway observed in plants.

The major metabolites identified in animal studies, primarily in rats, are:

- β,β -dimethylphenethylstannoic acid (SD 33608)[8][9]
- 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl)-distannoxane (IN-CG200 or SD 31723)[8][9]

These metabolites, along with the parent compound, can be found in small quantities in tissues, with the highest concentrations typically observed in the liver and kidneys.[5][7]



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Caption: Overview of Fenbutatin Oxide fate in animals following oral ingestion.

Quantitative Data on Residues

The following tables summarize the quantitative data on fenbutatin oxide and its primary metabolites, SD 31723 and SD 33608, in various plant and animal matrices.

Table 1: Fenbutatin Oxide and Metabolite Residues in Plants

Crop	Fenbutatin Oxide (mg/kg)	SD 31723 (mg/kg)	SD 33608 (mg/kg)	Notes
Grapes (Excessive Rate)	5.5	0.21	0.06	Harvested 14 days after three applications.[5]
Peaches (Fresh)	Not Reported	\multicolumn{2}{c}	15 days after the second of two treatments.[5]	
Peaches (Dried)	Not Reported		\multicolumn{2}{c}	15 days after the second of two treatments.[5]
Citrus	Not Reported			\multicolumn{2}{c}
Various Crops	Not Reported	<0.04	<0.04	

Table 2: Fenbutatin Oxide and Metabolite Residues in Cattle Tissues and Milk

Matrix	Feeding Level (mg/kg in diet)	Fenbutatin Oxide (mg/kg)	SD 31723 (mg/kg)	SD 33608 (mg/kg)
Cream	96	Up to 0.11	Not Found (<0.02)	Not Found (<0.02)
Skim Milk	11 & 96	Not Found (<0.02)	Not Found (<0.02)	Not Found (<0.02)
Liver	96	Up to 0.07	Up to 0.12	Not Found (<0.02)
Kidney	96	Up to 0.08	Up to 0.04	Not Found (<0.02)
Muscle, Fat, Bone, Brain	96	<0.02 (Fat up to 0.06)	Not Found (<0.02)	Not Found (<0.02)
All Tissues	11	Not Found (<0.02)	Not Found (<0.02)	Not Found (<0.02)
Data sourced from a three- week experimental feeding study.[5]				

Table 3: Fenbutatin Oxide and Metabolite Residues in Poultry Tissues and Eggs

Matrix	Feeding Level (mg/kg in diet)	Fenbutatin Oxide (mg/kg)	SD 31723 (mg/kg)	SD 33608 (mg/kg)
Eggs	5	<0.02	<0.02	<0.02
Eggs	25	0.12 (0.25 in yolk)	<0.02	<0.02
Liver	5	<0.02	0.03	<0.02
Liver	25	0.04	0.12	0.04
Kidney	5	<0.02	<0.02	<0.02
Kidney	25	0.03	0.04	<0.02
Meat and Fat	5 & 25	<0.02	<0.02	<0.02
Data sourced from a poultry feeding study. [5]				

Experimental Protocols for Residue Analysis

The determination of fenbutatin oxide and its metabolites requires sensitive analytical methods. Historically, Gas Chromatography (GC) has been used, but it necessitates a cumbersome derivatization step due to the low volatility of the target compounds.[\[10\]](#) More recent methods utilize High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers a more direct and efficient analysis.[\[3\]](#)[\[10\]](#)

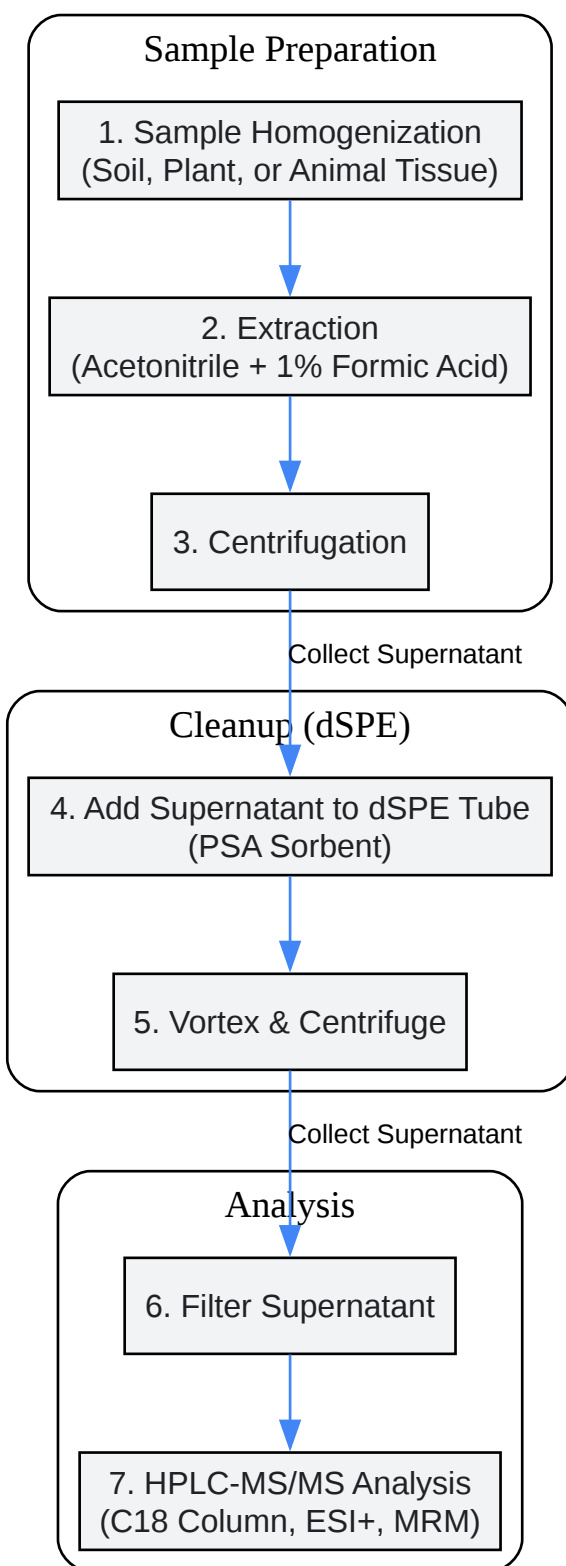
Modified QuEChERS with HPLC-MS/MS

This modern approach is suitable for a wide range of plant and animal matrices.[\[3\]](#)[\[10\]](#)[\[11\]](#)

- **Sample Extraction:** The homogenized sample is extracted with acetonitrile containing 1% formic acid (v/v). The acidic environment improves the stability and extraction efficiency of fenbutatin oxide.[\[3\]](#)
- **Purification (Dispersive Solid-Phase Extraction - dSPE):** The extract is cleaned up using a dSPE procedure. Primary secondary amine (PSA) sorbent is commonly used to remove

interfering matrix components like fatty acids and sugars.[3][10]

- LC-MS/MS Analysis:
 - Chromatography: A C18 column is used for separation.[3]
 - Mobile Phase: A gradient elution with methanol and a 0.1% aqueous formic acid solution is employed.[3]
 - Detection: Analysis is performed using a tandem mass spectrometer in the multiple-reaction monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[3] This provides high sensitivity and selectivity, with a limit of quantification (LOQ) around 0.007 mg/kg.[3][10]



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Caption: Experimental workflow for Fenbutatin Oxide analysis via QuEChERS and HPLC-MS/MS.

Gas Chromatography (GC) Method

This traditional method is particularly used for fenbutatin oxide analysis in orange products.[12]

- **Sample Extraction:** The sample is extracted using a solvent mixture of acetone-acetic acid (99:1, v/v) and hexane.[12]
- **Derivatization:** The extract is evaporated, and the residue is derivatized with ethyl magnesium bromide. This step converts the non-volatile fenbutatin oxide into a volatile ethylated analogue suitable for GC analysis.[12]
- **Cleanup (Solid-Phase Extraction - SPE):** The derivatized sample is cleaned up using a silica SPE column.[12]
- **GC Analysis:** The final eluate is analyzed by a gas chromatograph, typically equipped with a flame photometric detector (FPD).[12]

Conclusion

The metabolism of fenbutatin oxide in both plants and animals is a slow process that primarily yields two organotin degradation products: SD 31723 and SD 33608. In most agricultural and animal feeding scenarios, the parent compound remains the most significant component of the total residue. Animal studies confirm that fenbutatin oxide is poorly absorbed, with the majority being excreted unchanged. The development of advanced analytical techniques, such as the QuEChERS method coupled with HPLC-MS/MS, has enabled highly sensitive and efficient monitoring of these residues in a diverse range of food and environmental samples, which is essential for regulatory compliance and consumer safety.

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